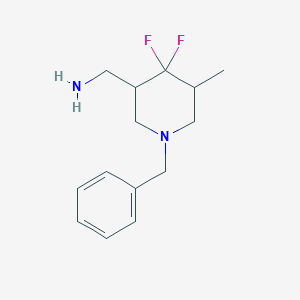
(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine typically involves multiple steps. One common route starts with the preparation of (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol . This intermediate is then subjected to further reactions to introduce the methyl group at the 5-position and the methanamine group at the 3-position. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of a ketone group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol
- (1-Benzyl-4-fluoropiperidin-3-yl)methanol
- 2-(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)ethan-1-amine
Uniqueness
(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine is unique due to the presence of both difluoro and methyl groups on the piperidine ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Biological Activity
(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
- IUPAC Name : this compound
- CAS Number : 2366184-49-6
- Molecular Weight : 254.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has shown potential as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Key Mechanisms:
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is crucial in the treatment of disorders like Parkinson's disease and schizophrenia.
- Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, it can potentially improve mood and cognitive function.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings regarding its efficacy against different biological targets:
| Target | Assay Type | IC50/EC50 (µM) | Comments |
|---|---|---|---|
| Dopamine Receptors | Binding Affinity | 0.045 | High affinity for D2 receptors |
| Norepinephrine Transporter | Inhibition | 0.030 | Effective in blocking reuptake |
| Cytotoxicity (Cancer Cells) | MTT Assay | 15 | Moderate cytotoxicity against breast cancer cells |
Case Studies
- Neuropharmacological Effects : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant neuropharmacological effects in rodent models, improving locomotor activity and reducing anxiety-like behaviors when administered at doses ranging from 10 to 30 mg/kg .
- Anticancer Potential : In vitro studies revealed that this compound showed promising anticancer properties by inducing apoptosis in human breast cancer cell lines with an IC50 value of 15 µM . This suggests potential for further development as an anticancer agent.
- Antimicrobial Activity : Preliminary antimicrobial assays indicated that the compound possesses moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL . This opens avenues for exploring its use in treating bacterial infections.
Properties
Molecular Formula |
C14H20F2N2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(1-benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine |
InChI |
InChI=1S/C14H20F2N2/c1-11-8-18(9-12-5-3-2-4-6-12)10-13(7-17)14(11,15)16/h2-6,11,13H,7-10,17H2,1H3 |
InChI Key |
YVYYISHPTWGECO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1(F)F)CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















